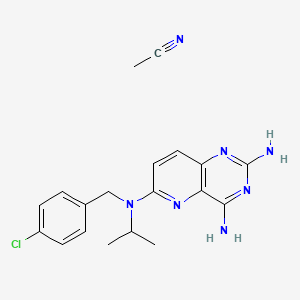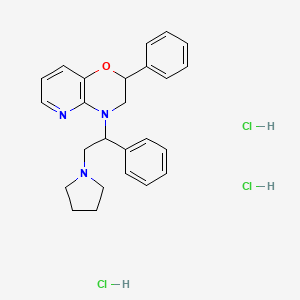
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido-oxazine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multiple steps:
Formation of the Pyrido-Oxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Pyrrolidinyl Groups: This can be achieved through nucleophilic substitution reactions, where the phenyl and pyrrolidinyl groups are introduced to the core structure.
Purification and Crystallization: The final product is purified using techniques such as recrystallization or chromatography and then converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Employing large-scale chromatography or crystallization techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agent: Investigated for its potential use in treating neurological disorders.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-Phenyl-2-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-thiazine
Uniqueness
- Structural Features : The presence of both phenyl and pyrrolidinyl groups attached to the pyrido-oxazine core.
- Biological Activity : Exhibits unique binding properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
88799-28-4 |
|---|---|
Fórmula molecular |
C25H30Cl3N3O |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
2-phenyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C25H27N3O.3ClH/c1-3-10-20(11-4-1)22(18-27-16-7-8-17-27)28-19-24(21-12-5-2-6-13-21)29-23-14-9-15-26-25(23)28;;;/h1-6,9-15,22,24H,7-8,16-19H2;3*1H |
Clave InChI |
MGDZDGUGJBZBGK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)N3CC(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


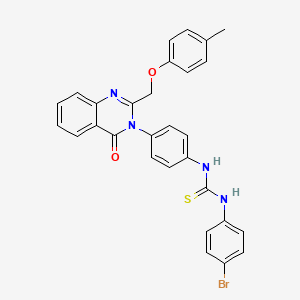
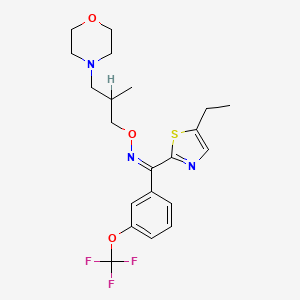
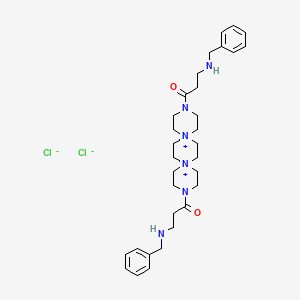
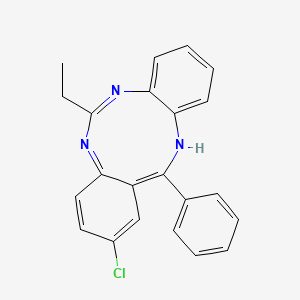
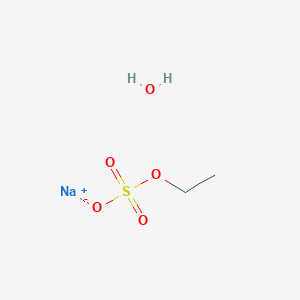
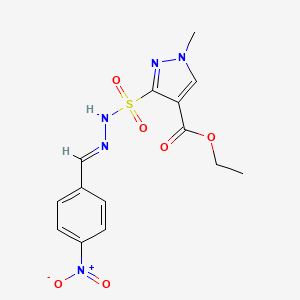
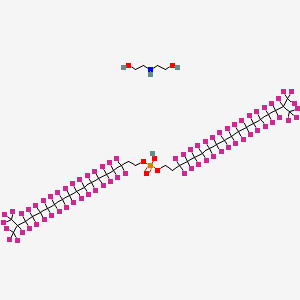



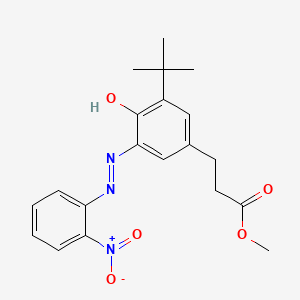
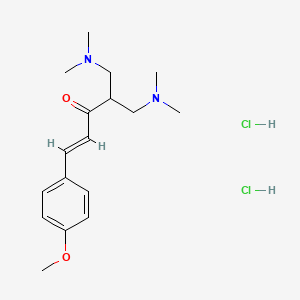
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
